molecular formula C11H14S B8636742 3-(3-Methylcyclohex-1-en-1-yl)thiophene CAS No. 89929-84-0

3-(3-Methylcyclohex-1-en-1-yl)thiophene

Cat. No. B8636742
CAS RN: 89929-84-0
M. Wt: 178.30 g/mol
InChI Key: DTDLJXNZNYAVOL-UHFFFAOYSA-N
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Patent
US04426524

Procedure details

A stirred solution of 37.6 g (0.192 mol) of 1-(3-thienyl)-3-methylcyclohexanol and 0.5 g of p-toluenesulfonic acid in 200 mL of toluene was heated under reflux, and by-product water was collected in a Dean-Stark trap attached to the reaction vessel. After about 16.5 hours, the reaction mixture was cooled and concentrated under reduced pressure to give a residual oil. The oil was subjected to distillation under reduced pressure using a Kugelrohr distilling system to give 11.6 g of 3-methyl-1-(3-thienyl)cyclohexene b.p. 105° C.±5° C./0.25 mm.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2(O)[CH2:11][CH2:10][CH2:9][CH:8]([CH3:12])[CH2:7]2)=[CH:2]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:12][CH:8]1[CH2:9][CH2:10][CH2:11][C:6]([C:3]2[CH:4]=[CH:5][S:1][CH:2]=2)=[CH:7]1

Inputs

Step One
Name
Quantity
37.6 g
Type
reactant
Smiles
S1C=C(C=C1)C1(CC(CCC1)C)O
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
by-product water was collected in a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residual oil
DISTILLATION
Type
DISTILLATION
Details
The oil was subjected to distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilling system

Outcomes

Product
Details
Reaction Time
16.5 h
Name
Type
product
Smiles
CC1C=C(CCC1)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.